Yohimban

Vue d'ensemble

Description

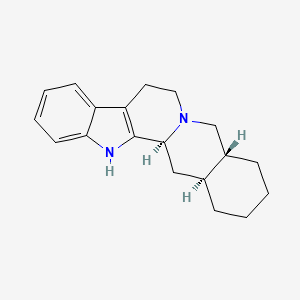

Yohimban is a chemical compound with the molecular formula C19H24N2 and a molar mass of 280.415 g·mol−1 . It is the base chemical structure of various alkaloids found in the Rauvolfia and Corynanthe plant genera, including yohimbine, rauwolscine, corynanthine, ajmalicine, reserpine, deserpidine, and rescinnamine . This compound is known for its complex structure, which includes a dodecahydroindolo[2’,3’:3,4]pyrido[1,2-b]isoquinoline skeleton .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of yohimban involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of appropriate precursors to form the indole and isoquinoline rings, followed by further functionalization to achieve the desired stereochemistry . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the correct formation of the this compound structure.

Industrial Production Methods

Industrial production of this compound and its derivatives often involves extraction from natural sources, such as the bark of Pausinystalia yohimbe and Rauvolfia serpentina . These plants are rich in yohimbine and other related alkaloids, which can be isolated and purified using techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .

Analyse Des Réactions Chimiques

Oxidation Reactions

Yohimban undergoes selective oxidation at its indole and tertiary amine sites:

Reduction Reactions

Reductive modifications target the alkaloid’s double bonds and aromatic systems:

Substitution Reactions

Electrophilic substitution occurs preferentially at the indole C2 position:

Cycloaddition Reactions

Transition metal-catalyzed cycloadditions enable complex ring formation:

Mechanistic Insights from Computational Studies

Reaction path Hamiltonian (RPH) and intrinsic reaction coordinate (IRC) analyses reveal:

Applications De Recherche Scientifique

Pharmacological Properties

Yohimban exhibits a range of pharmacological effects due to its action as an alpha-2 adrenergic receptor antagonist. This mechanism underlies its applications in various therapeutic areas:

- Erectile Dysfunction : Yohimbine has been clinically used for treating erectile dysfunction. It enhances sexual arousal by increasing norepinephrine levels and improving blood flow to the genital area. Studies indicate that it is particularly effective in psychogenic erectile dysfunction, showing significant improvement compared to placebo treatments .

- Weight Loss and Body Composition : Research has demonstrated that yohimbine supplementation can aid in fat loss without significantly affecting muscle mass or overall body weight. In a study involving professional soccer players, participants taking yohimbine showed a notable reduction in body fat percentage compared to those on a placebo .

- Exercise Performance : Although effects on exercise performance are less explored, some evidence suggests that yohimbine may enhance anaerobic exercise performance by improving localized blood flow and metabolism during intense physical activity .

Therapeutic Applications

The therapeutic potential of this compound extends beyond sexual health and weight management:

- Myocardial Dysfunction : Yohimbine's ability to stimulate the cardiovascular system makes it a candidate for managing certain forms of heart dysfunction. Its hyperadrenergic effects can be beneficial in specific cardiac conditions .

- Inflammatory Disorders : The compound has shown promise in modulating inflammatory responses, which could be leveraged in treating chronic inflammatory diseases .

- Cancer Treatment : Preliminary studies suggest that yohimbine may have anticancer properties, potentially inhibiting tumor growth through its effects on adrenergic receptors and blood flow modulation .

Case Study 1: Erectile Dysfunction

A clinical trial involving 100 men with erectile dysfunction demonstrated that those treated with yohimbine experienced significant improvements in erectile function scores compared to those receiving a placebo. The study highlighted yohimbine's safety profile and tolerability, making it a viable option for patients who do not respond well to phosphodiesterase type 5 inhibitors.

Case Study 2: Fat Loss in Athletes

In a controlled study with elite athletes, subjects who supplemented with yohimbine alongside resistance training showed a decrease in body fat percentage from 9.3% to 7.1% over three weeks, while no significant changes were observed in muscle mass or overall body weight. This finding supports the use of yohimbine as an effective fat loss strategy without compromising muscle integrity .

Safety and Side Effects

This compound is generally well-tolerated; however, potential side effects include increased heart rate, anxiety, and gastrointestinal disturbances. It is essential for users to consult healthcare professionals before starting supplementation, especially individuals with pre-existing health conditions or those taking other medications.

Data Summary Table

| Application | Evidence Level | Key Findings |

|---|---|---|

| Erectile Dysfunction | Strong | Significant improvement over placebo |

| Weight Loss | Moderate | Reduced body fat percentage without muscle loss |

| Exercise Performance | Limited | Potential enhancement of anaerobic performance |

| Myocardial Dysfunction | Emerging | Possible benefits in specific cardiac conditions |

| Inflammatory Disorders | Emerging | Modulation of inflammatory responses |

| Cancer Treatment | Preliminary | Potential inhibition of tumor growth |

Mécanisme D'action

Yohimban exerts its effects primarily through its interaction with alpha-2 adrenergic receptors . By blocking these receptors, this compound increases the release of norepinephrine and adrenaline, leading to enhanced sympathetic nervous system activity . This mechanism is responsible for its stimulant and aphrodisiac effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to yohimban include:

- Yohimbine

- Rauwolscine

- Corynanthine

- Ajmalicine

- Reserpine

- Deserpidine

- Rescinnamine

Uniqueness

This compound is unique due to its complex structure, which serves as the backbone for various pharmacologically active alkaloids . Its ability to interact with multiple molecular targets makes it a valuable compound in both research and therapeutic applications .

Propriétés

IUPAC Name |

(1S,15R,20S)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-8,13-14,18,20H,1-2,5-6,9-12H2/t13-,14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPDIHMJFPDGMY-DEYYWGMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN3CCC4=C(C3CC2C1)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C1)NC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-06-8 | |

| Record name | Yohimban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yohimbane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YOHIMBANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R2D2XM7CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.